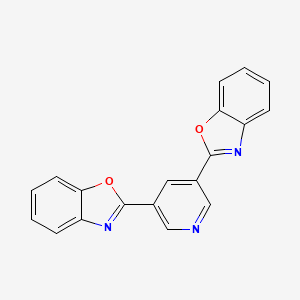

3,5-Di(benzo(d)oxazol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Di(benzo(d)oxazol-2-yl)pyridine is a chemical compound with the molecular formula C19H11N3O2 . It is a derivative of benzoxazole, a heterocyclic compound with a five-membered C2NO ring fused to a benzene ring .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves coupling reactions . For instance, a styryl substituent was coupled into the bis(HBO) structure to synthesize (E)-4-(3,5-Bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted at the 3 and 5 positions with benzoxazole groups . The exact geometry and disposition of the molecule can be determined through techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound is largely influenced by the presence of the benzoxazole and pyridine rings. These rings can participate in various chemical reactions, including coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For instance, its optical properties can be determined by its conjugated system, as evidenced by the bright red emission exhibited by one of its derivatives .Applications De Recherche Scientifique

Synthesis and Catalytic Activities

3,5-Di(benzo(d)oxazol-2-yl)pyridine derivatives have been synthesized and investigated for their catalytic activities in various chemical reactions. For instance, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, which could be synthesized through reactions involving this compound derivatives, demonstrated effective catalytic activities for the direct arylation of (benzo)oxazoles with aryl bromides. These complexes showed that the presence of (benzo)oxazole rings could influence the catalytic efficiency, suggesting their utility in facilitating specific organic transformations (Chen & Yang, 2018).

Organic Light-Emitting Diodes (OLEDs)

Compounds containing this compound structures have been explored as materials for organic light-emitting diodes (OLEDs). For example, benzobisoxazole-based compounds with such structures have shown excellent thermal stabilities and ambipolar transport properties. These materials, when used as electron-transport materials in OLEDs, achieved high external quantum efficiency, indicating their potential for application in advanced display and lighting technologies (Yin et al., 2015).

Pharmaceutical Research

In the context of pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their biological activities. Such compounds have been examined for their potential as dual 5-HT7/5-HT2A receptor antagonists, which could have implications for the treatment of various neurological disorders. The synthesis of a range of tertiary amine-bearing derivatives showcased the importance of the this compound scaffold in developing compounds with specific receptor affinity and selectivity (Deau et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives have been involved in the study of excited state intramolecular proton transfer in organic chromophores. These studies provide insights into the photophysical properties of such compounds, which are crucial for the development of advanced materials for sensing, imaging, and light-emitting applications (Karsili et al., 2016).

Mécanisme D'action

The mechanism of action of 3,5-Di(benzo(d)oxazol-2-yl)pyridine and its derivatives can vary depending on the specific derivative and its biological target. For example, some derivatives have been found to inhibit G-protein-coupled receptor kinases, which are emerging therapeutic targets for the treatment of cardiovascular disease .

Orientations Futures

The future research directions for 3,5-Di(benzo(d)oxazol-2-yl)pyridine and its derivatives could involve further exploration of their biological activities, such as their potential as inhibitors of G-protein-coupled receptor kinases . Additionally, the development of new synthesis methods and the study of their physical and chemical properties could also be areas of interest .

Analyse Biochimique

Biochemical Properties

Oxazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitution pattern in the oxazole derivatives .

Cellular Effects

Some oxazole derivatives have been found to exhibit antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O2/c1-3-7-16-14(5-1)21-18(23-16)12-9-13(11-20-10-12)19-22-15-6-2-4-8-17(15)24-19/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIADVFNOWQYXSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677788 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-38-6 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)